molecular formula C14H8BrClN2O2 B11420465 N-(1,2-benzoxazol-3-yl)-5-bromo-2-chlorobenzamide

N-(1,2-benzoxazol-3-yl)-5-bromo-2-chlorobenzamide

Cat. No.: B11420465
M. Wt: 351.58 g/mol
InChI Key: ZYQDAIPBCHNSRS-UHFFFAOYSA-N
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Description

N-(1,2-benzoxazol-3-yl)-5-bromo-2-chlorobenzamide is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzoxazol-3-yl)-5-bromo-2-chlorobenzamide typically involves the cyclization of 2-aminophenol with an appropriate carboxylic acid derivative. One common method involves the reaction of 2-aminophenol with 5-bromo-2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1,2-benzoxazol-3-yl)-5-bromo-2-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzoxazole ring .

Scientific Research Applications

N-(1,2-benzoxazol-3-yl)-5-bromo-2-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    N-(1,2-benzoxazol-3-yl)-5-bromo-2-chlorobenzamide: can be compared with other benzoxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine and chlorine atoms on the benzene ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H8BrClN2O2

Molecular Weight

351.58 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)-5-bromo-2-chlorobenzamide

InChI

InChI=1S/C14H8BrClN2O2/c15-8-5-6-11(16)10(7-8)14(19)17-13-9-3-1-2-4-12(9)20-18-13/h1-7H,(H,17,18,19)

InChI Key

ZYQDAIPBCHNSRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)NC(=O)C3=C(C=CC(=C3)Br)Cl

Origin of Product

United States

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